4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride
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Overview
Description
4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride is a complex organic compound that features both pyrrolidine and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry, contributing to the development of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization and coupling. The process may include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Formation of Piperidine Ring: Similar to pyrrolidine, piperidine can be synthesized through cyclization reactions.
Coupling Reactions: The pyrrolidine and piperidine rings are then coupled with a benzonitrile moiety under specific conditions to form the final compound
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups .
Scientific Research Applications
4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyrrolidine and piperidine, such as:
4-(Pyrrolidin-1-yl)benzonitrile: Known for its selective androgen receptor modulation properties.
Piperidine Derivatives: Widely used in drug discovery for their pharmacological activities.
Uniqueness
What sets 4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride apart is its unique combination of pyrrolidine and piperidine rings, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H25Cl2N3 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[(4-pyrrolidin-3-ylpiperidin-1-yl)methyl]benzonitrile;dihydrochloride |
InChI |
InChI=1S/C17H23N3.2ClH/c18-11-14-1-3-15(4-2-14)13-20-9-6-16(7-10-20)17-5-8-19-12-17;;/h1-4,16-17,19H,5-10,12-13H2;2*1H |
InChI Key |
XKRKQJCVCCVQBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2CCN(CC2)CC3=CC=C(C=C3)C#N.Cl.Cl |
Origin of Product |
United States |
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